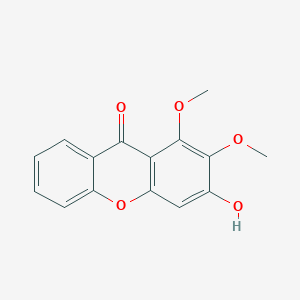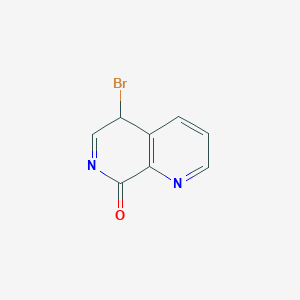
Egfr-IN-110
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-110 is a small molecule inhibitor targeting the epidermal growth factor receptor. This receptor is a transmembrane glycoprotein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of the epidermal growth factor receptor is associated with various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
The synthesis of Egfr-IN-110 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically involves:
Formation of the core structure: This step includes the synthesis of a pyrimidine derivative through a series of reactions such as nucleophilic substitution and cyclization.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions like alkylation, acylation, and amination.
Analyse Chemischer Reaktionen
Egfr-IN-110 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-110 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the inhibition mechanisms of tyrosine kinase receptors.
Biology: Researchers use this compound to investigate the role of the epidermal growth factor receptor in cellular processes and its implications in cancer biology.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers that overexpress the epidermal growth factor receptor, such as non-small cell lung cancer and breast cancer.
Industry: The compound is used in the development of new cancer therapies and in the screening of other potential inhibitors
Wirkmechanismus
Egfr-IN-110 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the receptor from phosphorylating downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation, survival, and angiogenesis. The primary molecular targets of this compound are the adenosine triphosphate-binding sites on the epidermal growth factor receptor, which are crucial for its kinase activity .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-110 is compared with other epidermal growth factor receptor inhibitors such as gefitinib, erlotinib, afatinib, and osimertinib. While all these compounds target the epidermal growth factor receptor, this compound is unique in its specific binding affinity and inhibitory potency. It has shown effectiveness against certain epidermal growth factor receptor mutations that confer resistance to other inhibitors .
Similar compounds include:
Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another epidermal growth factor receptor inhibitor with applications in lung and pancreatic cancers.
Afatinib: A broader inhibitor that targets multiple members of the epidermal growth factor receptor family.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor effective against T790M mutation
This compound’s unique properties make it a valuable compound for further research and development in cancer therapy.
Eigenschaften
Molekularformel |
C22H16ClFN4O2 |
|---|---|
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
N-(3-chloro-2-fluorophenyl)-6-(2-ethenylpyridin-4-yl)oxy-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C22H16ClFN4O2/c1-3-13-9-14(7-8-25-13)30-20-10-15-18(11-19(20)29-2)26-12-27-22(15)28-17-6-4-5-16(23)21(17)24/h3-12H,1H2,2H3,(H,26,27,28) |
InChI-Schlüssel |
BFMJJIKPPAMPMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)OC4=CC(=NC=C4)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


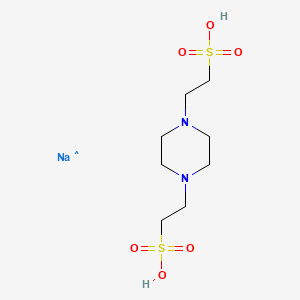


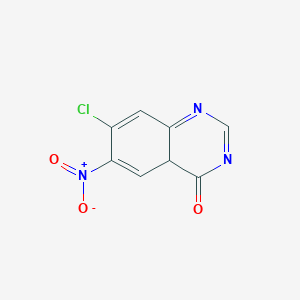
![(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B12361291.png)
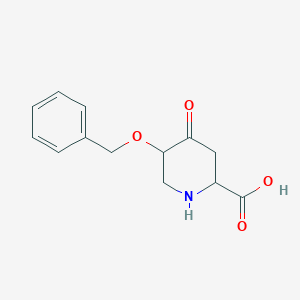

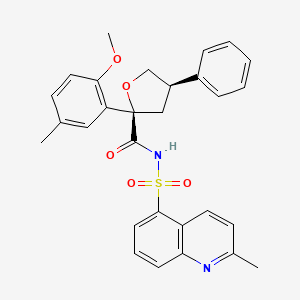

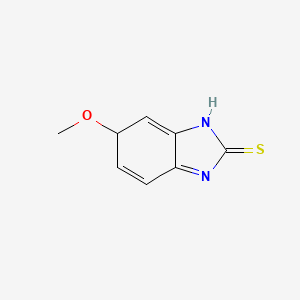

![(Z)-but-2-enedioic acid;4-[[[4-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile](/img/structure/B12361339.png)
